molecular formula C12H12N2O B4243664 1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol

1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B4243664
M. Wt: 200.24 g/mol
InChI Key: AGAMGSQTBNVJMR-UHFFFAOYSA-N
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Description

1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where the benzimidazole derivative is reacted with a propynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety, which can be achieved through a nucleophilic substitution reaction using an appropriate ethanol derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The propynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of benzimidazole-2-alkane derivatives.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of 1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The propynyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

    1-(2-propyn-1-yl)-1H-benzimidazole: Lacks the ethanol moiety, which may affect its solubility and bioavailability.

    1-(2-propyn-1-yl)-2-methyl-1H-benzimidazole: Contains a methyl group instead of an ethanol moiety, potentially altering its chemical reactivity and biological activity.

    1-(2-propyn-1-yl)-1H-benzimidazole-2-carboxylic acid: Features a carboxylic acid group, which may influence its acidity and interaction with biological targets.

Uniqueness: 1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol is unique due to its combination of a benzimidazole core, a propynyl group, and an ethanol moiety. This unique structure provides a balance of chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-prop-2-ynylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h1,4-7,9,15H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAMGSQTBNVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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